molecular formula C9H7N3 B3316525 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-82-4

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3316525
CAS No.: 954112-82-4
M. Wt: 157.17 g/mol
InChI Key: ILNGQRMTTKZUDY-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a methyl group at position 2 and a cyano substituent at position 3, which significantly influence its electronic and steric properties. Pyrrolo[2,3-b]pyridines are recognized for their versatility in medicinal chemistry, often serving as scaffolds for drug discovery due to their bioisosteric relationship with indoles and purines . Modifications to the core structure, such as halogenation or functional group additions, are common strategies to optimize pharmacological activity and physicochemical properties .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8(5-10)7-3-2-4-11-9(7)12-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGQRMTTKZUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857596
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-82-4
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954112-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of partially or fully hydrogenated pyrrolopyridine compounds.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has been explored for its potential as an anticancer agent , particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in cancer cell proliferation and survival. Inhibition of these receptors can lead to reduced tumor growth and metastasis .

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : It has shown effectiveness against various cancer cell lines, demonstrating moderate cytotoxicity while sparing non-cancerous cells .
  • Modulation of Biological Pathways : The compound is being investigated for its ability to modulate key biological pathways, which could have implications in treating diseases beyond cancer.

Chemical Research

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and nucleophilic substitution, making it valuable in developing new materials and chemical processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
1H-pyrrolo[2,3-b]pyridineAnticancer, analgesicSimilar structure but less potent FGFR inhibition
2-Methyl-1H-pyrrolo[3,2-b]pyridineAnticonvulsantDifferent isomer with distinct properties
1H-pyrazolo[3,4-b]pyridineAntimicrobialShares core structure but different substituents

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • A study highlighted its role as an FGFR inhibitor, showcasing how it effectively reduces tumor cell viability in vitro while exhibiting low toxicity to normal cells. This positions it as a promising candidate for targeted cancer therapies .
  • Another investigation focused on its synthesis and modification to enhance biological activity. Researchers successfully created derivatives with improved potency against specific cancer types, illustrating the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In cancer research, this compound has been shown to inhibit FGFRs, which play a crucial role in cell proliferation, migration, and survival . By binding to these receptors, the compound can disrupt downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced tumor growth and increased apoptosis of cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Modifications Key Properties/Applications References
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Chlorine at position 5 Enhanced electrophilicity; potential antibacterial activity
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Methoxyphenyl group at position 1 Improved solubility; possible CNS-targeting applications
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Ethyl ester at position 2; pyridine ring shift (c vs. b) Reduced planarity; altered binding affinity
Chromeno[2,3-b]pyridine-3-carbonitrile derivatives Fused chromene ring at positions 5–6 Broad pharmacological activity (antimicrobial, anticancer)
Furo[2,3-b]pyridine derivatives Furan ring replacing pyrrole Distinct electronic profile; cytotoxic potential

Substituent Effects

  • Aryl Groups : Substitution with a 4-methoxyphenyl group (e.g., 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile) increases lipophilicity and may improve blood-brain barrier penetration, making it suitable for neuroactive drug development .
  • Ring Fusion: Chromeno[2,3-b]pyridines exhibit expanded π-conjugation due to the fused chromene ring, which correlates with enhanced antimicrobial and anticancer properties .

Biological Activity

2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family, which has gained significant interest in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various biological targets, particularly in cancer research, where it has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs) .

The primary mechanism of action for this compound involves its inhibition of FGFRs. FGFRs are critical in regulating cell proliferation, migration, and survival. By inhibiting these receptors, the compound can suppress tumor growth and induce apoptosis in cancer cells .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Effect
HeLa0.058Antiproliferative
A5490.035Antiproliferative
MDA-MB-2310.021Antiproliferative

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent activity against these cancer types .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for other biological activities:

  • Antimycobacterial Activity : The compound has been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth with a minimum inhibitory concentration (MIC) of less than 0.15 µM for certain derivatives .
  • Antidiabetic Effects : Studies have indicated that derivatives of pyrrolopyridine can enhance insulin sensitivity in adipocytes, suggesting potential applications in diabetes management .

Study 1: Anticancer Efficacy

In a comprehensive study evaluating the anticancer efficacy of various pyrrolopyridine derivatives, researchers synthesized several compounds based on the 2-Methyl-1H-pyrrolo[2,3-b]pyridine scaffold. The most active derivative demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Study 2: Receptor-Ligand Interactions

Another study focused on the receptor-ligand interactions involving this compound. The findings revealed that this compound effectively modulates biological pathways associated with cell signaling and metabolism, further supporting its potential therapeutic applications .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C2, nitrile at C3) via coupling patterns and chemical shifts (e.g., nitrile C≡N signal at ~110–120 ppm) .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., 1H-pyrrolo vs. 3H-pyrrolo forms) and confirms planarity of the fused ring system .

Case Study : Single-crystal X-ray analysis of a derivative (R = 4-hydroxy-3-methoxyphenyl) confirmed intramolecular H-bonding, stabilizing the keto-enol tautomer .

How can tautomerism and regioselectivity challenges be addressed during characterization?

Q. Advanced Research Focus

  • Variable Temperature NMR : Identifies tautomeric equilibria (e.g., 1H vs. 3H-pyrrolo forms) by observing signal splitting at low temperatures .
  • DFT Calculations : Predict stable tautomers using B3LYP/6-31G(d) basis sets. For example, the 1H-pyrrolo form is energetically favored by ~3 kcal/mol due to aromatic stabilization .

What reaction mechanisms govern the formation of pyrrolo[2,3-b]pyridine derivatives from enamino nitriles?

Advanced Research Focus
A proposed mechanism involves:

Michael Addition : Dimedone attacks the α,β-unsaturated intermediate from enamino nitriles.

Cyclization : Intramolecular nucleophilic attack forms the fused pyridine ring.

Aromatization : Dehydration yields the final product .

Experimental Validation : Isotopic labeling (e.g., ¹⁵N) and kinetic studies confirm the rate-determining step is cyclization .

How can substituents at the C2 and C7 positions modulate bioactivity?

Q. Advanced Research Focus

  • Trifluoromethyl (CF₃) at C7 : Enhances lipophilicity and blood-brain barrier penetration, critical for neuroprotective agents .
  • Methoxy groups at C2 : Improve solubility but reduce anticancer activity due to steric hindrance .
Substituent Position Biological Impact
CF₃C7Anti-Alzheimer’s activity (IC₅₀ = 2.3 μM)
ClC4Correlates with antifungal potency (MIC = 8 μg/mL)

Design Strategy : Use Hammett σ constants to predict electronic effects on reactivity and bioactivity .

What analytical challenges arise in distinguishing isomeric byproducts during synthesis?

Q. Advanced Research Focus

  • LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., m/z 225 for target vs. m/z 241 for hydroxylated byproduct) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures, such as regioisomeric pyridine derivatives .

How can computational modeling predict electronic properties for drug design?

Q. Advanced Research Focus

  • HOMO-LUMO Analysis : Predicts charge-transfer interactions. For example, LUMO energy of −1.8 eV suggests reactivity toward nucleophiles in kinase inhibition .
  • Molecular Docking : Validates binding to COX-2 (PDB: 5IKT) with a docking score of −9.2 kcal/mol .

Why do synthetic yields vary across reported methods, and how can reproducibility be improved?

Q. Advanced Research Focus

  • Key Variables : Solvent purity, catalyst loading, and reaction scale. For example, >5 mol% catalyst reduces yield due to aggregation .
  • Mitigation : Standardize anhydrous conditions and use inline IR to monitor reaction progress .

What methodologies assess the compound’s toxicity in preclinical studies?

Q. Advanced Research Focus

  • Ames Test : Evaluates mutagenicity (e.g., TA98 strain, 0.1–10 μM doses).
  • Hepatocyte Viability Assays : IC₅₀ values in HepG2 cells correlate with mitochondrial toxicity .

Regulatory Consideration : Follow OECD Guidelines 423 for acute oral toxicity testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
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2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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